molecular formula C18H17ClN4OS B11129339 (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[2-(cyclopropylamino)-1,3-thiazol-4-yl]methanone

(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[2-(cyclopropylamino)-1,3-thiazol-4-yl]methanone

Cat. No.: B11129339
M. Wt: 372.9 g/mol
InChI Key: SLYJMGZAXHZQOE-UHFFFAOYSA-N
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Description

The compound “(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[2-(cyclopropylamino)-1,3-thiazol-4-yl]methanone” features a pyridoindole scaffold fused with a thiazole ring. Its molecular structure includes a chloro substituent at the 8-position of the tetrahydro-pyridoindole core and a cyclopropylamino group on the thiazole moiety.

Properties

Molecular Formula

C18H17ClN4OS

Molecular Weight

372.9 g/mol

IUPAC Name

(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-[2-(cyclopropylamino)-1,3-thiazol-4-yl]methanone

InChI

InChI=1S/C18H17ClN4OS/c19-10-1-4-14-12(7-10)13-8-23(6-5-15(13)21-14)17(24)16-9-25-18(22-16)20-11-2-3-11/h1,4,7,9,11,21H,2-3,5-6,8H2,(H,20,22)

InChI Key

SLYJMGZAXHZQOE-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC(=CS2)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridoindole core, followed by the introduction of the thiazole moiety. Key steps include:

    Formation of the Pyridoindole Core: This can be achieved through a Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde in the presence of an acid catalyst.

    Chlorination: Introduction of the chlorine atom at the 8-position can be done using reagents like thionyl chloride or N-chlorosuccinimide.

    Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, involving the condensation of a β-keto ester with thiourea.

    Coupling Reactions: The final step involves coupling the pyridoindole core with the thiazole ring, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 8-position can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with alcohol or amine functionalities.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound is studied for its potential interactions with various biomolecules. It can serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests possible applications in the development of new drugs, particularly those targeting neurological or inflammatory conditions.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application but often involve modulation of signaling pathways or inhibition of enzyme activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridoindole Methanone Derivatives

Compound Name Core Substituent (Pyridoindole) Heterocycle Appendage Key Substituents Yield (%) Reference
Target Compound 8-Cl 2-(Cyclopropylamino)-1,3-thiazol-4-yl Cyclopropylamino, Cl N/A
(8-Trifluoromethoxy-pyridoindolyl)-(5-trifluoromethyl-pyrazol-3-yl)methanone 8-CF3O 5-(Trifluoromethyl)-1H-pyrazol-3-yl CF3O, CF3 88
(8-Methoxy-pyridoindolyl)-(5-phenyl-pyrazol-3-yl)methanone (7) 8-OCH3 5-Phenyl-1H-pyrazol-3-yl OCH3, Ph N/A
(6-Dimethylamino-indolyl)-(pyridoindolyl)methanone (1) None (unsubstituted) 6-(Dimethylamino)-1H-indol-2-yl NMe2 34
(6-Fluoro-3,9-dimethyl-pyridoindolyl)-(5-CF3-pyrazol-3-yl)methanone (33) 6-F, 3,9-Me2 5-(Trifluoromethyl)-1H-pyrazol-3-yl F, Me2, CF3 47

Key Observations :

  • Electron-withdrawing groups (Cl, CF3O, CF3) are common at the 8-position of the pyridoindole core, likely to enhance metabolic stability or modulate electronic properties for target engagement .
  • The thiazole appendage in the target compound is unique among the analogs, which predominantly feature pyrazole rings. The cyclopropylamino group on thiazole may confer improved solubility or steric specificity compared to bulkier aryl groups (e.g., phenyl in compound 7) .
  • Synthetic yields vary significantly (34–88%), influenced by purification methods. For instance, compound 1 required HPLC purification (34% yield) , while compound 22 utilized silica gel chromatography (88% yield) .

Structure-Activity Relationship (SAR) Trends

  • Dimethylamino substituents (compound 1) introduce basicity, which could facilitate ionic interactions but may reduce blood-brain barrier penetration due to increased polarity .
  • The cyclopropylamino group on thiazole provides a constrained tertiary amine, which may reduce off-target activity compared to flexible alkylamines .

Analytical and Physicochemical Data

Table 2: Comparative Analytical Data

Compound Name Molecular Formula HRMS (Calcd) HRMS (Found) Purification Method
Target Compound Not provided N/A N/A Likely silica/HPLC
Compound 7 C19H23N4O2 339.1821 339.1813 Flash chromatography
Compound 1 C19H23N4O 339.1 (MS) 339.2 (MS) Preparative HPLC-MS
Compound 33 C19H17F4N5O 407.1365 Not provided Silica gel chromatography

Insights :

  • HRMS accuracy (e.g., 0.0008 deviation for compound 7) confirms successful synthesis and purity .
  • The target compound’s molecular weight is estimated to exceed 400 g/mol based on analogs, with the chloro and thiazole groups contributing to higher mass compared to compound 7 .

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